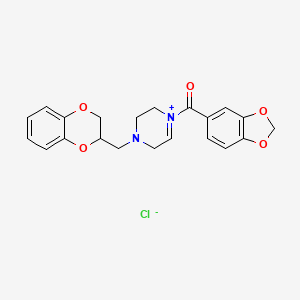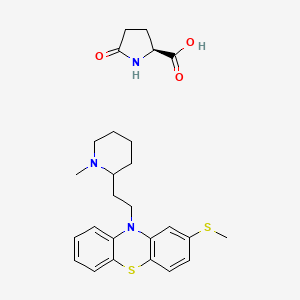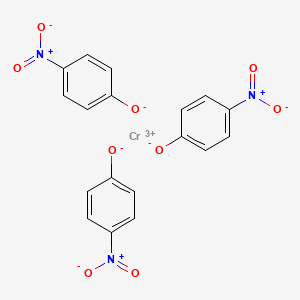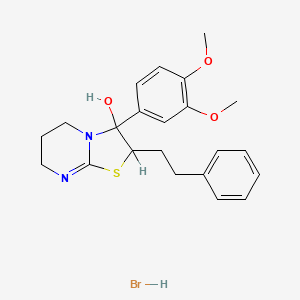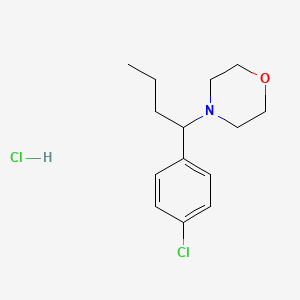
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(p-クロロフェニル)ブチル)モルホリン塩酸塩は、モルホリン誘導体の一種である化学化合物です。それは、モルホリン環にブチル鎖が置換され、さらにp-クロロフェニル基が置換されていることを特徴としています。
2. 製法
合成経路と反応条件
4-(1-(p-クロロフェニル)ブチル)モルホリン塩酸塩の合成は、通常、複数段階のプロセスを伴います。一般的な方法には、以下の手順が含まれます。
p-クロロフェニルブチル中間体の調製: この手順では、p-クロロベンジルクロリドとブチルリチウムを反応させて、p-クロロフェニルブチルリチウムを生成します。
モルホリン誘導体の生成: 次に、p-クロロフェニルブチルリチウムをモルホリンと反応させて、目的の生成物を生成します。
塩酸塩の生成: 最終手順では、モルホリン誘導体に塩酸を加えて塩酸塩を生成します。
工業生産方法
工業的な設定では、4-(1-(p-クロロフェニル)ブチル)モルホリン塩酸塩の生産には、大規模な反応器と最適化された反応条件を用いて、高収率と高純度を確保することが含まれます。このプロセスには、以下が含まれる場合があります。
連続フロー反応器: 反応条件を常に一定に保ち、効率を向上させるために。
精製手順: 純粋な化合物を得るための再結晶やクロマトグラフィーなど。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Preparation of the p-chlorophenylbutyl intermediate: This step involves the reaction of p-chlorobenzyl chloride with butyl lithium to form p-chlorophenylbutyl lithium.
Formation of the morpholine derivative: The p-chlorophenylbutyl lithium is then reacted with morpholine to form the desired product.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to the morpholine derivative to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
反応の種類
4-(1-(p-クロロフェニル)ブチル)モルホリン塩酸塩は、以下のものを含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化できます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができます。
置換: p-クロロフェニル基は、ナトリウムメトキシドなどの試薬と求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 炭素上に担持されたパラジウムを触媒とした水素ガス。
置換: メタノール中のナトリウムメトキシド。
主な生成物
酸化: 対応するケトンまたはカルボン酸の生成。
還元: 対応するアミンの生成。
置換: メトキシ置換誘導体の生成。
4. 科学研究への応用
4-(1-(p-クロロフェニル)ブチル)モルホリン塩酸塩は、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 酵素阻害や受容体結合など、生物系への潜在的な影響について研究されています。
医学: 抗炎症作用や鎮痛作用などの潜在的な治療効果について調査されています。
産業: 医薬品やその他のファインケミカルの生産に使用されます。
科学的研究の応用
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
4-(1-(p-クロロフェニル)ブチル)モルホリン塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、受容体や酵素に結合し、その活性を変化させる可能性があります。たとえば、活性部位に結合することで特定の酵素を阻害し、基質の結合とそれに続く触媒活性を阻害する可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
4-(2-クロロエチル)モルホリン塩酸塩: 構造は似ていますが、置換基が異なる別のモルホリン誘導体。
アモルフィン: 置換パターンが異なるモルホリン系抗真菌薬。
独自性
4-(1-(p-クロロフェニル)ブチル)モルホリン塩酸塩は、特定の置換パターンによって独特であり、異なる化学的および生物学的特性を付与しています。そのp-クロロフェニル基とブチル鎖は、分子標的との特定の相互作用に寄与し、他のモルホリン誘導体とは区別されます。
類似化合物との比較
Similar Compounds
4-(2-Chloroethyl)morpholine hydrochloride: Another morpholine derivative with a similar structure but different substituents.
Amorolfine: A morpholine antifungal drug with a different substitution pattern.
Uniqueness
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its p-chlorophenyl group and butyl chain contribute to its specific interactions with molecular targets, differentiating it from other morpholine derivatives.
特性
CAS番号 |
74037-69-7 |
|---|---|
分子式 |
C14H21Cl2NO |
分子量 |
290.2 g/mol |
IUPAC名 |
4-[1-(4-chlorophenyl)butyl]morpholine;hydrochloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-2-3-14(16-8-10-17-11-9-16)12-4-6-13(15)7-5-12;/h4-7,14H,2-3,8-11H2,1H3;1H |
InChIキー |
SEUCFKDKFDESJG-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC=C(C=C1)Cl)N2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










